![molecular formula C17H17ClN2O2 B268203 N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B268203.png)
N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the United States Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is also used to treat other conditions such as ankylosing spondylitis, acute pain, and menstrual cramps.
Mecanismo De Acción
Celecoxib selectively inhibits COX-2, which reduces the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By reducing the production of prostaglandins, Celecoxib reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
Celecoxib has been shown to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. In addition, Celecoxib has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Celecoxib has also been shown to have cardiovascular effects, including reducing the risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows researchers to study the role of COX-2 in various biological processes. In addition, Celecoxib has been shown to have anti-tumor activity, which allows researchers to study the mechanisms of cancer cell proliferation and apoptosis. However, Celecoxib has several limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a consistent concentration in cell culture experiments. In addition, Celecoxib has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Celecoxib. One area of research is the development of more selective COX-2 inhibitors. Celecoxib has been shown to have off-target effects, which can cause side effects and complicate the interpretation of experimental results. Developing more selective COX-2 inhibitors could reduce the risk of side effects and improve the accuracy of experimental results. Another area of research is the development of combination therapies for cancer. Celecoxib has been shown to have anti-tumor activity, but it is not effective as a standalone therapy. Developing combination therapies that include Celecoxib could improve the efficacy of cancer treatment. Finally, there is a need for more research on the cardiovascular effects of Celecoxib. Celecoxib has been shown to reduce the risk of heart attack and stroke, but the mechanisms of these effects are not well understood. Further research could improve our understanding of the cardiovascular effects of Celecoxib and lead to the development of new therapies for cardiovascular disease.
Conclusion
Celecoxib is a non-steroidal anti-inflammatory drug that is widely used to treat pain and inflammation. It selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity and cardiovascular effects. Celecoxib is widely used in scientific research to study the role of COX-2 in inflammation and cancer. There are several future directions for research on Celecoxib, including the development of more selective COX-2 inhibitors, the development of combination therapies for cancer, and more research on the cardiovascular effects of Celecoxib.
Métodos De Síntesis
Celecoxib is synthesized by reacting 4-bromo-2-chlorobenzoic acid with 4-(methylsulfonyl)phenylhydrazine to form 4-bromo-2-chloro-N-(4-methylsulfonylphenyl)benzohydrazide. The resulting compound is then reacted with acetic anhydride to form N-(4-methylsulfonylphenyl)-2-(4-bromo-2-chlorophenyl)acetamide. Finally, the acetyl group is replaced with an acetylamino group using acetic anhydride and ammonia to form Celecoxib.
Aplicaciones Científicas De Investigación
Celecoxib is widely used in scientific research to study the role of cyclooxygenase-2 (COX-2) in inflammation and cancer. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Celecoxib selectively inhibits COX-2, which reduces inflammation and pain. In addition, Celecoxib has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Nombre del producto |
N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide |
---|---|
Fórmula molecular |
C17H17ClN2O2 |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)19-14-6-4-7-15(11-14)20-17(22)10-9-13-5-2-3-8-16(13)18/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Clave InChI |
QODSJHONPXWBOT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.